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molecular formula C11H10BrN3O2S B8476372 3-Bromo-5-(4-methylsulfonylphenyl)pyrazin-2-amine

3-Bromo-5-(4-methylsulfonylphenyl)pyrazin-2-amine

Cat. No. B8476372
M. Wt: 328.19 g/mol
InChI Key: TVMWNJXWFMZIPH-UHFFFAOYSA-N
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Patent
US09062008B2

Procedure details

NBS (1.807 g, 10.15 mmol) was added to a stirred solution of 5-(4-methylsulfonylphenyl)pyrazin-2-amine (2.53 g, 10.15 mmol) in DMF (40 mL) and the reaction stirred at ambient temperature for 15 hours. The reaction mixture was added slowly to rapidly stirring water and the resultant precipitate was isolated by filtration and dried in vacuo to give the sub-title compound as a beige solid that was used without further purification (2.8 g, 84% Yield).
Name
Quantity
1.807 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH3:9][S:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2[N:20]=[CH:21][C:22]([NH2:25])=[N:23][CH:24]=2)=[CH:15][CH:14]=1)(=[O:12])=[O:11].O>CN(C=O)C>[Br:8][C:21]1[C:22]([NH2:25])=[N:23][CH:24]=[C:19]([C:16]2[CH:15]=[CH:14][C:13]([S:10]([CH3:9])(=[O:11])=[O:12])=[CH:18][CH:17]=2)[N:20]=1

Inputs

Step One
Name
Quantity
1.807 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.53 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C=1N=CC(=NC1)N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C(=NC=C(N1)C1=CC=C(C=C1)S(=O)(=O)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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